molecular formula C10H14N4 B2681388 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1368167-04-7

3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2681388
CAS No.: 1368167-04-7
M. Wt: 190.25
InChI Key: KLBDIRKNXDUVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of kinase inhibitors . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a tert-butyl group at the 3-position and an amine group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-tert-butyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable aldehyde or ketone under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). The compound binds to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the tert-butyl group at the 3-position enhances its stability and lipophilicity, making it a valuable scaffold for drug development .

Biological Activity

3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H16_{16}N4_4
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 1368167-04-7

The primary mechanism of action for this compound involves its interaction with tropomyosin receptor kinases (TRKs). By binding to the kinase domain of TRKs, the compound inhibits their phosphorylation and activation of downstream signaling pathways, which is crucial for cancer cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated for its efficacy against various cancer cell lines, including:

  • Colorectal Cancer
  • Non-Small Cell Lung Cancer
  • Glioblastoma

In vitro studies have shown that the compound effectively suppresses the growth of rapidly dividing cancer cells compared to slower-growing normal cells .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies have highlighted its potential against several viruses, including:

  • Herpes Simplex Virus (HSV)
  • Hepatitis A Virus (HAV)

For instance, derivatives of pyrazolo[3,4-b]pyridine were found to exhibit antiviral activity against HSV with significant reductions in viral titers in infected cell cultures .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
1H-pyrazolo[3,4-b]pyridineKinase inhibitionSimilar structure; less potent
3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-5-amineKinase inhibitionDifferent ring fusion pattern
1H-Pyrazolo[3,4-b]pyridine derivativesAntiviral and anticancer activitiesBroader spectrum of biological activities

Case Studies

  • Inhibition of TRKs : A study demonstrated that this compound effectively inhibited TRK-mediated signaling pathways in colorectal cancer cells, leading to reduced cell viability and induction of apoptosis .
  • Antiviral Screening : In another investigation focusing on antiviral efficacy, the compound showed promising results against HSV with an effective concentration (EC50_{50}) significantly lower than other tested compounds, indicating its potential as a therapeutic agent against viral infections .

Research Findings Summary

The biological activity of this compound is characterized by:

  • Kinase Inhibition : Effective against TRKs linked to cancer progression.
  • Antiviral Properties : Demonstrated activity against HSV and HAV.

These findings suggest that this compound may serve as a valuable scaffold for drug development targeting both cancer and viral diseases.

Properties

IUPAC Name

3-tert-butyl-2H-pyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-10(2,3)8-7-4-6(11)5-12-9(7)14-13-8/h4-5H,11H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBDIRKNXDUVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C=C(C=NC2=NN1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.